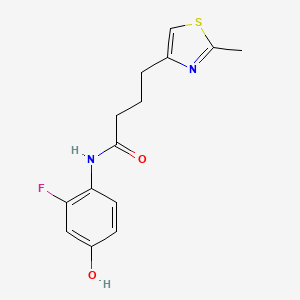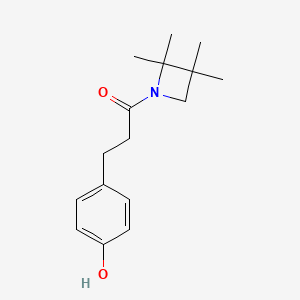![molecular formula C19H26N4O B7648291 N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B7648291.png)
N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 is a piperidine derivative that has been shown to have a high affinity for the dopamine D2 receptor, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In
Mécanisme D'action
The mechanism of action of N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine is believed to be related to its high affinity for the dopamine D2 receptor. By binding to this receptor, this compound can modulate dopamine signaling in the brain, which is implicated in a variety of neurological disorders. This compound has also been shown to have some affinity for other receptors such as the serotonin 5-HT1A receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In animal models, this compound has been shown to increase dopamine release in the brain, which is associated with improved motor function in Parkinson's disease models. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of dopamine and serotonin signaling in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine is its high affinity for the dopamine D2 receptor, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine. One area of interest is the development of more water-soluble derivatives of this compound, which may improve its efficacy in experimental settings. Another area of interest is the investigation of this compound's potential as an antidepressant and anxiolytic agent in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in neurological disorders.
Méthodes De Synthèse
The synthesis of N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine involves several steps, starting with the reaction of 4-methoxy-3-methylphenylacetonitrile with 2-bromo-1-(pyrimidin-2-yl)piperidine. The resulting intermediate is then reduced to this compound using lithium aluminum hydride. The purity and yield of this compound can be improved through further purification methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine has been studied extensively in animal models for its potential therapeutic applications. In a study published in the Journal of Medicinal Chemistry, this compound was shown to have a high affinity for the dopamine D2 receptor, making it a promising candidate for the treatment of Parkinson's disease, schizophrenia, and other neurological disorders. This compound has also been shown to have potential as an antidepressant and anxiolytic agent in animal models.
Propriétés
IUPAC Name |
N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-14-13-16(5-6-18(14)24-3)15(2)22-17-7-11-23(12-8-17)19-20-9-4-10-21-19/h4-6,9-10,13,15,17,22H,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGDHWMRRMLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NC2CCN(CC2)C3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7648213.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B7648218.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)
![3-Cyclopentyl-5-[[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7648227.png)

![N-[3-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenyl]acetamide](/img/structure/B7648245.png)
![2-[2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B7648251.png)
![2,4,5-trifluoro-3-hydroxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]benzamide](/img/structure/B7648259.png)

![4-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7648263.png)
![(2S)-N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]oxolane-2-carboxamide](/img/structure/B7648277.png)
![3-(3-chloro-4-hydroxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]propanamide](/img/structure/B7648285.png)
![N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)
